1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
CAS No.: 1382136-98-2
Cat. No.: VC5266709
Molecular Formula: C14H20BFO4S
Molecular Weight: 314.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1382136-98-2 |
|---|---|
| Molecular Formula | C14H20BFO4S |
| Molecular Weight | 314.18 |
| IUPAC Name | 2-[2-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3 |
| Standard InChI Key | CNPMRBHMOWMMBY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F |
Introduction
Chemical Structure and Molecular Properties
The structural identity of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is defined by its boron-containing heterocyclic core and aromatic substituents. The dioxaborolane ring (1,3,2-dioxaborolane) serves as a stabilizing moiety for the boronic acid group, a common feature in reagents used for Suzuki-Miyaura couplings . The phenyl ring at the 2-position of the dioxaborolane is substituted with a fluorine atom at the ortho position and a methylsulfonylmethyl group at the para position, introducing both electronic and steric influences on the compound’s reactivity.
Key Structural Features
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Dioxaborolane Core: The 1,3,2-dioxaborolane system consists of a five-membered ring with two oxygen atoms and one boron atom, flanked by four methyl groups (4,4,5,5-tetramethyl substitution). This configuration enhances the stability of the boronic ester, preventing protodeboronation and enabling storage under ambient conditions.
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Aromatic Substitution: The fluorine atom at the 2-position of the phenyl ring exerts an electron-withdrawing effect, potentially activating the boronate toward transmetalation in cross-coupling reactions. The methylsulfonylmethyl group at the 4-position introduces a polar sulfone moiety, which may improve solubility in polar aprotic solvents or influence substrate recognition in catalytic cycles .
Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1382136-98-2 |
| Molecular Formula | |
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | 2-[2-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F |
| InChIKey | CNPMRBHMOWMMBY-UHFFFAOYSA-N |
The SMILES string and InChIKey provide unambiguous representations of the compound’s connectivity and stereoelectronic features, critical for computational modeling and database searches .
Physicochemical Characteristics
Limited experimental data are reported for this compound, a common challenge with specialized boronic esters. Key inferred properties include:
| Supplier | Location | Packaging Options |
|---|---|---|
| Jilin Chinese Academy of Sciences-Yanshen Technology | Jilin, China | R&D quantities |
| Shanghai Amico Chemicals Co. LTD | Shanghai, China | Custom synthesis |
| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Zhuhai, China | Bulk orders |
Pricing and lead times vary by order size, with typical delivery windows of 2–4 weeks for non-stock items.
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